![molecular formula C14H14F7NO B4278693 N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4278693.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide
説明
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide, also known as A-836,339, is a synthetic compound that belongs to the class of peripherally restricted cannabinoid receptor agonists. It was first synthesized by Abbott Laboratories in the early 2000s and has since been used in scientific research to study the physiological and biochemical effects of cannabinoid receptor activation.
作用機序
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide exerts its effects by selectively binding to and activating the CB1 receptor in peripheral tissues. This results in the activation of downstream signaling pathways, such as the G-protein-coupled receptor signaling cascade, which ultimately leads to the physiological and biochemical effects of cannabinoid receptor activation.
Biochemical and physiological effects:
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has been shown to have a number of biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of hepatic inflammation and fibrosis, and the modulation of immune function. Specifically, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, as well as to reduce hepatic steatosis and inflammation in models of nonalcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of using N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide in lab experiments is its selectivity for the CB1 receptor in peripheral tissues, which allows for the study of the specific physiological effects of peripheral cannabinoid receptor activation without confounding effects from central nervous system activity. However, one limitation is that its effects may not fully reflect those of endogenous cannabinoid receptor activation, as it is a synthetic compound and may have different pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are a number of potential future directions for research involving N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide. One area of interest is the role of peripheral cannabinoid receptors in the regulation of metabolic homeostasis and the development of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the potential therapeutic applications of N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide in the treatment of liver disease, given its ability to modulate hepatic inflammation and fibrosis. Additionally, further research is needed to fully elucidate the pharmacokinetic and pharmacodynamic properties of N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide and to optimize its use as a tool for studying peripheral cannabinoid receptor activation.
科学的研究の応用
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide has been widely used in scientific research to study the physiological and biochemical effects of cannabinoid receptor activation. Specifically, it has been shown to selectively activate the CB1 receptor in peripheral tissues, such as the liver, without affecting the central nervous system. This makes it an ideal tool for studying the role of peripheral cannabinoid receptors in various physiological processes.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F7NO/c1-7-4-5-10(8(2)6-7)9(3)22-11(23)12(15,16)13(17,18)14(19,20)21/h4-6,9H,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMUWXYBRIOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。